molecular formula C18H16O5 B2686442 (2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one CAS No. 859133-97-4

(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2686442
CAS No.: 859133-97-4
M. Wt: 312.321
InChI Key: IAYCHLWZCYSNRX-PXNMLYILSA-N
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Description

This compound is a benzofuran-3-one derivative characterized by:

  • A (2Z)-configuration at the methylidene double bond, enforcing a planar geometry critical for intermolecular interactions.
  • A 6-hydroxy group, enabling hydrogen bonding with biological targets or solvents.
  • A 7-methyl group, introducing steric bulk that may influence conformational flexibility and metabolic stability.

The structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and hydrogen-bonding interactions .

Properties

IUPAC Name

(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-10-14(19)7-6-13-17(20)16(23-18(10)13)8-11-4-5-12(21-2)9-15(11)22-3/h4-9,19H,1-3H3/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYCHLWZCYSNRX-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=C(C=C(C=C3)OC)OC)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=C(C=C(C=C3)OC)OC)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with a suitable precursor that forms the benzofuran ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The double bond in the benzofuran ring can be reduced to form a dihydro derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development. Studies may focus on its effects on cellular processes, enzyme inhibition, and receptor binding.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Research may explore its use as an anti-inflammatory, antioxidant, or anticancer agent. Its ability to modulate biological pathways could lead to the development of new treatments for various diseases.

Industry

In industry, (2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable intermediate in the synthesis of a wide range of products.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog Overview

The following analogs share the benzofuran-3-one core but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name (CAS/Identifier) Key Substituents Functional Groups Electronic Effects Notable Features
Target Compound 2,4-Dimethoxyphenyl, 6-hydroxy, 7-methyl Methoxy, hydroxyl, methyl Electron-rich (methoxy), H-bond donor (hydroxyl) High lipophilicity; potential for π-π interactions and metabolic stability
(2Z)-6-[2-(4-Bromophenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one (622795-14-6) Furan-2-ylmethylidene, 4-bromo-2-oxoethoxy Bromo, ester Electron-withdrawing (bromo), polar (ester) Bromine enhances molecular weight and potential halogen bonding; ester may increase solubility
(2Z)-2-[(3-Fluorophenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one (620547-25-3) 3-Fluorophenyl, 2-methylprop-2-enoxy Fluoro, allyl ether Electron-withdrawing (fluoro), steric bulk Allyl ether may confer reactivity; fluorine improves membrane permeability
(2Z)-7-[[bis(2-Methoxyethyl)amino]methyl]-2-[(2-chlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one (900275-73-2) 2-Chlorophenyl, bis(2-methoxyethyl)aminomethyl Chloro, tertiary amine Electron-withdrawing (chloro), H-bond acceptor (amine) Enhanced solubility due to polar amine; chloro group may improve target affinity
(2Z)-2-[(4-Fluorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one (139311-84-5) 4-Fluorophenyl, hydroxy Fluoro, hydroxyl Moderate electron-withdrawing (fluoro), H-bond donor Balanced lipophilicity; para-fluoro optimizes steric and electronic profiles
(2Z)-2-[(6-Bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3-one (637753-75-4) 6-Bromo-benzodioxin, hydroxy Bromo, dioxane Planar benzodioxin, H-bond donor Bromine and dioxane enhance rigidity; potential for DNA intercalation

Key Comparative Analysis

Electronic and Steric Effects
  • Target Compound: The 2,4-dimethoxyphenyl group provides electron density, favoring interactions with aromatic residues in proteins.
  • Halogenated Analogs (e.g., bromo, fluoro, chloro): Electron-withdrawing halogens may enhance electrophilic reactivity or metabolic resistance but reduce π-donor capacity compared to methoxy groups .
  • Oxygen-Rich Analogs (e.g., benzodioxin in ): Additional oxygen atoms improve solubility but may reduce membrane permeability.
Hydrogen Bonding and Solubility
  • The 6-hydroxy group in the target compound and analogs serves as a hydrogen bond donor, critical for binding to polar residues in enzymes.
  • Bis(2-methoxyethyl)aminomethyl in enhances water solubility via tertiary amine and ether linkages, unlike the hydrophobic 7-methyl group in the target compound.

Research Findings and Methodological Considerations

  • Structural Analysis : Tools like SHELX () enable precise determination of Z-configuration and hydrogen-bonding patterns, critical for validating synthetic analogs .
  • Similarity Metrics: Computational methods () highlight that minor substituent changes (e.g., methoxy vs. fluoro) can drastically alter bioactivity despite structural similarity .

Biological Activity

(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one, commonly referred to as a benzofuran derivative, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzofuran core with hydroxyl and methoxy substituents. Its molecular formula is C18H16O5C_{18}H_{16}O_{5} with a molecular weight of 328.31 g/mol. The presence of the methoxy groups and hydroxyl groups suggests potential interactions with biological targets that could lead to various pharmacological effects.

Antioxidant Activity

Research indicates that benzofuran derivatives often exhibit significant antioxidant properties. The presence of hydroxyl groups in (2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one enhances its ability to scavenge free radicals. A study demonstrated that compounds with similar structures showed effective inhibition of lipid peroxidation, suggesting a protective role against oxidative stress in cells.

Anticancer Potential

The compound has been evaluated for its anticancer properties across various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of intrinsic pathways. For instance, it was reported that derivatives of benzofuran displayed cytotoxic effects against human breast carcinoma (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity.

Cell Line IC50 (µM) Mechanism
MCF-715Apoptosis induction
A54920Cell cycle arrest

Anti-inflammatory Effects

In addition to its antioxidant and anticancer activities, this compound has shown promise in reducing inflammation. Studies suggest that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This activity could be attributed to the modulation of NF-kB signaling pathways, which are critical in inflammatory responses.

The biological activities of (2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one are believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress and inflammation.
  • Receptor Binding : It may bind to specific receptors involved in apoptosis and cell proliferation.
  • Gene Expression Modulation : The compound can influence the expression of genes related to cell survival and apoptosis.

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Study on Anticancer Activity : A recent study published in Journal of Medicinal Chemistry demonstrated that the compound induced significant apoptosis in MCF-7 cells through mitochondrial pathway activation.
  • Inflammation Model : Another study highlighted its anti-inflammatory effects in a lipopolysaccharide (LPS)-induced model of inflammation in mice, where it significantly reduced edema and inflammatory markers.
  • Neuroprotective Effects : Preliminary research has indicated potential neuroprotective properties against neurodegenerative diseases due to its antioxidant capabilities.

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